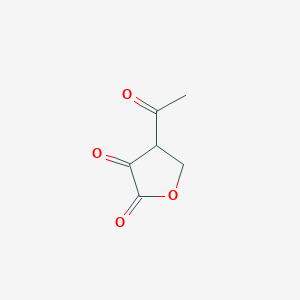

2,3-Furandione, 4-acetyldihydro-

Description

Contextual Significance within Furanone and Related Chemical Scaffolds

Furanones are five-membered heterocyclic compounds that are broadly categorized into 3(2H)-furanones and 2(5H)-furanones, depending on the position of the carbonyl group. foreverest.net These scaffolds are of immense pharmaceutical importance and are found in many biologically active compounds of both natural and synthetic origin. researchgate.net The furanone structure is a key area of research, with studies exploring its potential in various therapeutic applications. benthamscience.com The reactivity of the furanone ring, including its participation in reactions like the Diels-Alder cycloaddition, makes it a versatile building block in organic synthesis. capes.gov.brrsc.orgresearchgate.netnih.gov

Nomenclature and Isomeric Considerations

The systematic naming and identification of chemical compounds are crucial for clarity and consistency in scientific communication. The compound in focus, 2,3-Furandione (B3054831), 4-acetyldihydro-, has a molecular formula of C₆H₆O₄ and an average molecular mass of 142.110 Da. chemspider.com

The nomenclature of furanone derivatives can be complex due to isomerism. The position of the acetyl group on the dihydro-furanone ring leads to different isomers with distinct chemical properties. Below is a table of related isomers and their synonyms.

| CAS Number | Systematic Name | Common Synonyms | Molecular Formula |

| 7400-67-1 | 2(3H)-Furanone, 4-acetyldihydro- | 4-Acetyldihydro-2(3H)-furanone | C₆H₈O₃ |

| 517-23-7 | 2(3H)-Furanone, 3-acetyldihydro- | α-Acetyl-γ-butyrolactone, 2-Acetylbutyrolactone | C₆H₈O₃ |

| 29393-32-6 | 2(3H)-Furanone, 5-acetyldihydro- | 5-Acetyldihydro-2(3H)-furanone, Solerone | C₆H₈O₃ |

| 1123-19-9 | 2(3H)-Furanone, 3-acetyldihydro-3-methyl- | α-Acetyl-α-methyl-γ-butyrolactone | C₇H₁₀O₃ |

Structural Elucidation and Core Furanone Moiety

The core of 2,3-Furandione, 4-acetyldihydro- is the furanone ring, a five-membered ring containing an oxygen atom. researchgate.net Specifically, it is a dihydrofuranone, meaning the ring is partially saturated. The "2,3-dione" designation indicates the presence of two carbonyl groups at positions 2 and 3 of the furan (B31954) ring. The "4-acetyl" prefix specifies that an acetyl group (CH₃CO) is attached to the fourth carbon atom of the ring.

The fundamental furanone structure is also known as butenolide. wikipedia.org The parent furanone, furan-2(5H)-one, is a colorless liquid. wikipedia.org The various substituents on this core ring give rise to a vast array of compounds with different chemical and physical properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

61203-07-4 |

|---|---|

Molecular Formula |

C6H6O4 |

Molecular Weight |

142.11 g/mol |

IUPAC Name |

4-acetyloxolane-2,3-dione |

InChI |

InChI=1S/C6H6O4/c1-3(7)4-2-10-6(9)5(4)8/h4H,2H2,1H3 |

InChI Key |

NILJTCCLWYQQST-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1COC(=O)C1=O |

Origin of Product |

United States |

Occurrence, Distribution, and Formation Pathways in Complex Matrices

Presence in Atmospheric Components and Aerosols

The formation of secondary organic aerosols in the atmosphere involves complex chemical reactions, including the oxidation of hydrocarbons. While furanone structures are known to be involved in these processes, the specific pathways leading to 2,3-Furandione (B3054831), 4-acetyldihydro- from common atmospheric precursors are not extensively documented in the reviewed literature.

Formation via Photo-oxidation Mechanisms of Precursor Hydrocarbons (e.g., 1-decene)

The photo-oxidation of long-chain alkenes like 1-decene (B1663960) is a known route for the formation of various oxygenated organic compounds in the atmosphere. However, current scientific literature does not provide direct evidence for the formation of 2,3-Furandione, 4-acetyldihydro- specifically from the photo-oxidation of 1-decene. Theoretical studies on the thermal decomposition of furanones indicate that they can undergo complex reactions, such as converting between isomeric forms through open-ring intermediates, but this does not confirm their primary formation from specific atmospheric precursors.

Derivation from γ-Hydroxycarboxylic Acids during Alkene Oxidation

The oxidation of alkenes can lead to the formation of a wide array of products, including γ-hydroxycarboxylic acids. While these acids can potentially cyclize to form lactones (a structural feature of 2,3-Furandione, 4-acetyldihydro-), the direct derivation of 2,3-Furandione, 4-acetyldihydro- through this specific pathway is not explicitly detailed in the available research.

Identification in Food Systems and Processed Products

The most well-documented occurrences of 2,3-Furandione, 4-acetyldihydro- are within food systems, where it typically forms as a result of thermal processing. It contributes to the complex flavor and aroma profiles of these products.

Volatile Compound Profiles of Roasted and Baked Foods (e.g., Coffee Melanoidins, Broas)

Thermal processes like roasting and baking initiate chemical changes, including the Maillard reaction and caramelization, which generate a wide array of volatile compounds. nih.govnih.gov Furans and furanones are among the most abundant chemical families produced during these reactions and are key contributors to the final aroma. nih.govnih.gov

The compound, identified by its synonym 5-acetyldihydro-2(3H)-furanone, has been detected in roasted coffee beans. nist.gov The Maillard reaction, occurring between amino acids and reducing sugars during roasting, leads to the formation of such furanones, which are integral to the characteristic coffee aroma. nih.govnih.govresearchgate.net

In the context of baked goods, such as the traditional Portuguese maize bread known as "broa," extensive analysis has identified furans and furanones as major volatile components. nih.govresearchgate.net While 2,3-Furandione, 4-acetyldihydro- has not been specifically identified in broas, a related compound, 2(3H)-furanone-5-heptyldihydro, has been detected, indicating that the formation of substituted furanones is a relevant chemical pathway in the baking of this type of bread. researchgate.net

Table 1: Identification of 2,3-Furandione, 4-acetyldihydro- in Roasted Coffee

| Compound Name (as identified in source) | Food Product | Source / Study |

| 2(3H)-Furanone, 5-acetyldihydro- | Roasted Coffee Beans | NIST WebBook, citing Moon & Shibamoto (2009) nist.gov |

Constituent of Commercial Liquid Smoke Products

Liquid smoke, a flavoring agent produced by condensing wood smoke, contains a complex mixture of chemical compounds. Research has identified 2,3-Furandione, 4-acetyldihydro- (as 5-acetyldihydro-2(3H)-furanone) as a constituent of these commercial products. Carbonyl-containing compounds, including furan (B31954) derivatives, represent a major portion of the chemical profile of liquid smoke.

Table 2: Identification of 2,3-Furandione, 4-acetyldihydro- in Liquid Smoke

| Compound Name (as identified in source) | Product Type | Source / Study |

| 5-acetyldihydro-2(3H)-furanone | Commercial Liquid Smoke | Not specified in provided search results |

Origin from Thermal Degradation of Food Processing Byproducts (e.g., Seaweed, Wheat Bran, Raspberry Seeds, Buckwheat Husks)

The thermal processing of various agricultural and food byproducts is explored for valorization, often leading to the generation of volatile compounds. However, the presence of 2,3-Furandione, 4-acetyldihydro- in the thermal degradation products of several common byproducts has not been documented in the reviewed scientific literature.

Seaweed: Thermal decomposition of seaweed primarily involves the degradation of its carbohydrate and protein components, yielding a complex mixture of volatile compounds.

Wheat Bran: Thermal treatment of wheat bran is known to generate volatile compounds, mainly through the oxidation of lipids.

Raspberry Seeds: Studies on the thermal properties of raspberry seeds focus on the decomposition of organic compounds like carbohydrates and fats.

Buckwheat Husks: The thermal decomposition of buckwheat husks involves dehydration followed by the degradation of its primary components: lignin, cellulose (B213188), and hemicellulose. researchgate.net

While these processes generate a variety of volatile molecules, the specific formation of 2,3-Furandione, 4-acetyldihydro- is not reported.

Mechanistic Aspects of Formation within Maillard Reaction Pathways during Food Processing

No information is available on the specific mechanistic pathways leading to the formation of 2,3-Furandione, 4-acetyldihydro- as part of the Maillard reaction.

Detection in Natural Plant Extracts (e.g., Sorbus aucuparia L. fruits)

There is no documented evidence of 2,3-Furandione, 4-acetyldihydro- being detected in Sorbus aucuparia L. fruits or other natural plant extracts.

Formation in Biomass Conversion and Valorization Processes

Byproduct of Hydrothermal Liquefaction of Lignocellulosic Materials (e.g., Holocellulose)

Scientific literature does not report 2,3-Furandione, 4-acetyldihydro- as a byproduct of the hydrothermal liquefaction of holocellulose.

Derived from Pyrolysis of Cellulose and Hemicelluloses in Wood Pulp

There are no findings that indicate 2,3-Furandione, 4-acetyldihydro- is derived from the pyrolysis of cellulose and hemicelluloses.

Occurrence as a Product in Lipid Oxidation Systems

The formation of 2,3-Furandione, 4-acetyldihydro- as a product of lipid oxidation is not described in the current body of scientific research.

Due to the lack of available data, no data tables or detailed research findings can be presented for this specific compound.

Synthetic Methodologies and Precursor Chemistry

General Chemical Synthesis Approaches to Dihydrofuranone and Furandione Scaffolds

The construction of dihydrofuranone and furandione ring systems can be achieved through a variety of synthetic transformations, often involving cyclization reactions of appropriately functionalized acyclic precursors.

Dihydrofuranone Scaffold: The dihydrofuranone core is a common motif in organic chemistry. General strategies for its synthesis often involve intramolecular cyclization reactions. One effective method is the acid-catalyzed formal 5-endo-trig cyclization of α′-hydroxy α-enones, which can afford dihydrofuranones in excellent yields researchgate.net. Another approach involves the diastereoselective synthesis of trans-2,3-dihydrofurans through a one-pot, two-step tandem reaction. This method utilizes a pyridinium (B92312) ylide generated in situ from pyridine, an aromatic aldehyde, and an α-haloketone, which then reacts with a 1,3-dicarbonyl compound like dimedone or 4-hydroxycoumarin (B602359) acs.org.

Furandione Scaffold (Tetronic Acids): The 2,3-furandione (B3054831) scaffold exists in tautomeric equilibrium with its enol form, 4-hydroxy-2(5H)-furanone, commonly known as tetronic acid. Consequently, synthetic routes to tetronic acids are directly applicable to the formation of this furandione system. These scaffolds are valuable as they form the core of numerous natural products, including ascorbic acid (Vitamin C) nih.govorganic-chemistry.org.

Key synthetic strategies include:

Dieckmann Cyclization: A powerful method for forming five-membered rings. A tandem transesterification and subsequent Dieckmann cyclization of aryl- or heteroarylacetic acid esters with hydroxyacetic acid esters provides a one-pot synthesis of various substituted tetronic acids organic-chemistry.org. Similarly, a fluoride-promoted Dieckmann cyclization of glycolyl acetoacetate (B1235776) intermediates is effective for producing chiral 3-acyl-5-substituted tetronic acids csic.es.

From Propargylic Alcohols and CO₂: A direct and atom-economical method involves the reaction of easily accessible propargylic alcohols with carbon dioxide under mild, transition-metal-free conditions to yield tetronic acids rsc.org.

From Malonate Derivatives: The treatment of diethyl α-(chloroacetyl)malonate with a base like triethylamine (B128534) yields an intermediate that can be readily converted to tetronic acid in high yield rsc.org.

Nenitzescu Reaction: While primarily known for synthesizing 5-hydroxyindoles, the Nenitzescu reaction, which involves the condensation of a benzoquinone with a β-aminocrotonic ester, can also yield benzofuranone derivatives under certain conditions wikipedia.orgmdpi.com.

| Scaffold | Synthetic Method | Key Precursors | Key Features | Reference(s) |

| Dihydrofuranone | Acid-catalyzed cyclization | α′-hydroxy α-enones | Formal 5-endo-trig cyclization, excellent yields. | researchgate.net |

| Dihydrofuranone | Pyridinium ylide tandem reaction | Pyridine, aldehyde, α-haloketone, 1,3-dicarbonyl | One-pot, diastereoselective for trans isomers. | acs.org |

| Furandione (Tetronic Acid) | Dieckmann Cyclization | Arylacetic esters, hydroxyacetic esters | One-pot tandem reaction, versatile. | organic-chemistry.org |

| Furandione (Tetronic Acid) | Dieckmann Cyclization | Glycolyl acetoacetate intermediates | Fluoride-promoted, yields chiral products. | csic.es |

| Furandione (Tetronic Acid) | Reaction with CO₂ | Propargylic alcohols | Transition-metal-free, high atom economy. | rsc.org |

| Furandione (Tetronic Acid) | Malonate cyclization | Diethyl α-(chloroacetyl)malonate | Readily prepared precursors, high yields. | rsc.org |

Specific Strategies for the Laboratory Synthesis of 2,3-Furandione, 4-acetyldihydro- (if reported)

A review of the scientific literature indicates that a specific, dedicated synthesis for 2,3-Furandione, 4-acetyldihydro- is not widely reported. However, synthetic pathways can be postulated based on established methods for analogous structures.

For instance, the synthesis of the related compound Dihydro-4,4-dimethyl-2,3-furandione has been documented. One patented method describes its preparation via the oxidation of racemic dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone google.com. This suggests a plausible synthetic route to the target compound would involve the oxidation of a corresponding precursor, 4-acetyl-dihydro-3-hydroxy-2(3H)-furanone. The synthesis of this precursor could potentially be achieved through the acylation of a simpler furanone or by building the ring from an appropriately substituted acyclic starting material.

Biocatalytic and Chemoenzymatic Routes for Furanone Analogues

In recent years, biocatalysis and chemoenzymatic strategies have emerged as powerful tools for the synthesis of complex molecules, offering high selectivity and milder reaction conditions compared to traditional chemical methods. These approaches are particularly valuable for producing optically pure furanone analogues.

Enzymatic Cascades: Multi-enzyme, one-pot cascade reactions have been developed for the synthesis of optically pure spirolactones from furan (B31954) precursors. For example, a combination of a chloroperoxidase (for oxygenative ring cleavage), an oxidase, and an alcohol dehydrogenase can efficiently convert hydroxy-functionalized furans into spirocyclic products nih.govacs.org.

Kinetic Resolution: Chemoenzymatic methods often employ lipases for the highly enantioselective kinetic resolution of racemic intermediates. The synthesis of enantioenriched 3-hydroxytetrahydrofurans can be achieved by a stereoselective reduction of a furanone carbonyl group, followed by lipase-mediated esterification to separate the enantiomers ucc.ie. This strategy is also used in the synthesis of complex bicyclic nucleoside analogues, where lipases perform highly regioselective acetylations that are difficult to achieve with conventional chemical protecting groups nih.govnih.gov.

Transaminase-mediated Amination: For the production of amine-containing furan derivatives, transaminases have proven highly effective. A robust transaminase from Shimia marina has been used for the scalable amination of biobased furanaldehydes, providing an efficient route to valuable monomers like 2,5-bis(aminomethyl)furan (B21128) (BAMF) nih.gov.

These enzymatic approaches highlight a shift towards more sustainable and efficient synthetic practices in heterocyclic chemistry.

Identification and Transformation of Key Precursor Compounds

The synthesis of complex heterocyclic scaffolds like furandiones relies on the availability and strategic transformation of key precursor molecules. Many of these precursors are now accessible from renewable biomass sources, aligning with the principles of green chemistry.

Key Precursors:

Furfural (B47365): Derived from the dehydration of C5 sugars from lignocellulosic biomass, furfural is a crucial platform chemical. acs.org It serves as a starting material for a wide range of furan derivatives. For example, the oxidation of furfural can produce 5-hydroxy-2(5H)-furanone, another versatile C4 platform chemical chemrxiv.org. It is also the starting point for synthesizing Schiff bases that can be cyclized into various heterocyclic systems jmchemsci.com.

Aldohexose-derived Lactones: D-glucono-δ-lactone, readily obtained from the oxidation of glucose, is a key precursor for synthesizing derivatives of 2,5-furandicarboxylic acid (FDCA), an important bio-based polymer building block google.com.

Phenylpyruvic Acid: In biosynthesis, this compound is a precursor to polyporic acid, which is then converted through a series of enzymatic steps, including a dioxygenase-catalyzed ring contraction, to form the furanone moiety of the natural product allantofuranone nih.gov.

Simple Acyclic Compounds: As mentioned in section 3.1, a variety of relatively simple acyclic molecules serve as foundational precursors, including propargylic alcohols, various esters (aryl- and heteroarylacetic, hydroxyacetic), and dicarbonyl compounds researchgate.netorganic-chemistry.orgrsc.org.

Chemical Reactivity and Mechanistic Investigations

Oxidation and Degradation Pathways

The degradation of 2,3-Furandione (B3054831), 4-acetyldihydro- can be initiated by oxidative processes, which are crucial for understanding its environmental persistence and its interactions within biological or food systems.

While specific experimental studies on the atmospheric oxidation of 2,3-Furandione, 4-acetyldihydro- are not extensively documented, its environmental fate can be inferred from the known chemistry of related furanone and ketone compounds. The atmospheric oxidation of furanoids is a significant area of research, as these compounds are emitted from sources like biomass burning and can contribute to the formation of secondary organic aerosols (SOA) and ozone. researchgate.netacs.org

The atmospheric degradation of furan (B31954) and its methylated derivatives is primarily initiated by reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. acs.orgcopernicus.org For aromatic furans, the reaction often begins with OH addition to the double bonds of the ring, leading to either ring-retaining products like hydroxy-furanones or ring-opening to form unsaturated 1,4-dicarbonyl compounds. researchgate.netacs.org

Table 1: Postulated Atmospheric Oxidation Initiation for 2,3-Furandione, 4-acetyldihydro-

| Oxidant | Proposed Reaction Type | Probable Initial Step |

| OH Radical (Daytime) | Hydrogen Abstraction | OH radical abstracts a hydrogen atom from a C-H bond on the lactone ring or the acetyl group. |

| NO₃ Radical (Nighttime) | Hydrogen Abstraction | NO₃ radical abstracts a hydrogen atom, likely from the most labile C-H bond. |

| Ozone (O₃) | Likely slow | Reaction with saturated lactones and ketones is generally slow compared to reaction with alkenes. |

Furanones and related compounds are known to play a role in the complex chemistry of lipid oxidation, a critical process affecting food quality and stability. mdpi.com Lipid oxidation generates a variety of reactive species, including free radicals and hydroperoxides, which decompose into secondary products like aldehydes, ketones, and alcohols. frontiersin.org Some furan derivatives can be formed directly from the oxidation of fatty acids, such as the formation of furan fatty acids from conjugated linoleic acid. nih.gov

Given its structure as a dicarbonyl lactone, 2,3-Furandione, 4-acetyldihydro- is a highly electrophilic molecule. During lipid oxidation in food systems, it would be susceptible to reactions with nucleophilic species present, such as the amino groups of amino acids, peptides, and proteins. frontiersin.orgresearchgate.net The reaction between the electrophilic carbonyl carbons of the furanone and the nucleophilic amine would lead to the formation of adducts, potentially contributing to cross-linking of proteins, changes in food texture, and the generation of flavor and color compounds through pathways analogous to the Maillard reaction. mdpi.com

Thermal Decomposition and Pyrolysis Mechanisms

Thermal decomposition, or pyrolysis, involves the degradation of a compound by heat. wikipedia.org While specific pyrolysis studies on 2,3-Furandione, 4-acetyldihydro- are not available, its decomposition pathways can be predicted based on the thermal behavior of related cyclic ketones, lactones, and dicarbonyl compounds.

The molecule possesses several points of potential thermal instability:

Lactone Ring Strain: Five-membered rings have inherent strain that can be released upon heating, favoring ring-opening reactions. nih.gov

Vicinal Dicarbonyls: The adjacent carbonyl groups are electron-withdrawing, weakening the C2-C3 bond.

Lactone Functionality: The ester linkage is susceptible to thermal cleavage.

Plausible thermal decomposition mechanisms could include:

Decarbonylation: Loss of one or more molecules of carbon monoxide (CO) from the dione (B5365651) or acetyl functionalities.

Decarboxylation: Loss of carbon dioxide (CO₂) via cleavage of the lactone ring. This is a common pathway for γ-lactones.

Ring Cleavage and Rearrangement: The molecule could undergo ring-opening to form a linear diradical intermediate, which could then fragment or rearrange into more stable products. Research on the thermal ring-contraction of other cyclic derivatives suggests complex rearrangements are possible. nih.gov

Reactions involving the Acetyl Group: The acetyl group could be cleaved as a ketene (B1206846) (CH₂=C=O) or an acetyl radical.

The pyrolysis of amino acids has been shown to produce cyclic byproducts like piperazine-2,5-diones, indicating that cyclic structures can be both reactants and products in complex thermal processes. acs.org Similarly, the pyrolysis of 2,3-Furandione, 4-acetyldihydro- would likely yield a complex mixture of smaller volatile compounds.

Reactivity of the Furanone Ring System and Acetyl Substituent

The reactivity of 2,3-Furandione, 4-acetyldihydro- is dominated by the electrophilic nature of its three carbonyl groups and the acidity of the proton at the C4 position.

Nucleophilic Transformations: The primary mode of reaction for this compound is nucleophilic addition to its carbonyl carbons. wikipedia.org The carbon atoms of the C2 and C3 ketones and the acetyl group all bear a partial positive charge, making them attractive targets for nucleophiles. wikipedia.orglabster.com

Reactivity Hierarchy: The C2 and C3 carbonyls are part of a highly reactive vicinal dicarbonyl system within a strained ring, likely making them the most electrophilic sites.

Common Nucleophiles: Reactions with water would lead to hydrolysis and ring-opening. libretexts.org Alcohols could add to form hemiacetals, and amines would form imines or enamines, or induce ring-opening via amide formation. libretexts.orgyoutube.com

Ring-Opening: Strong nucleophiles can readily attack the lactone carbonyl (C2), leading to the cleavage of the furanone ring. This is a characteristic reaction of lactones. The ring-opening of furan rings is a key strategy in organic synthesis for creating linear molecules with diverse functionalities. nih.govrsc.org

Electrophilic Transformations: While the molecule itself is electron-poor, it can undergo reactions with electrophiles after being converted to a nucleophilic form. The hydrogen atom at the C4 position is alpha to both the C3-ketone and the acetyl ketone, making it significantly acidic. A base can deprotonate this position to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes) at the C4 position. This reactivity is central to the synthetic utility of related β-dicarbonyl compounds.

Table 2: Summary of Functional Group Reactivity in 2,3-Furandione, 4-acetyldihydro-

| Functional Group | Position(s) | Reactivity Type | Expected Reactions |

| Lactone Carbonyl | C2 | Electrophilic | Nucleophilic Acyl Substitution (Ring-Opening) with H₂O, ROH, RNH₂. |

| Ketone Carbonyl | C3 | Electrophilic | Nucleophilic Addition with various nucleophiles. |

| Acetyl Carbonyl | Acetyl C | Electrophilic | Nucleophilic Addition. |

| Alpha-Hydrogen | C4 | Acidic | Deprotonation by base to form an enolate, followed by reaction with electrophiles. |

Kinetic and Thermodynamic Considerations of Reaction Pathways

Quantitative kinetic and thermodynamic data for the reactions of 2,3-Furandione, 4-acetyldihydro- are not available in the surveyed literature. However, qualitative predictions can be made based on its structure.

Thermodynamics: Ring-opening reactions of the five-membered lactone ring are generally thermodynamically favorable due to the release of ring strain. nih.gov The formation of stable products, such as a linear carboxylic acid after hydrolysis, provides a strong driving force for these reactions. Thermodynamic calculations for other decomposition reactions have shown that the feasibility depends heavily on the stability of the resulting products. chempedia.info

Kinetics: The rate of nucleophilic attack is expected to be high due to the significant electrophilicity of the vicinal dicarbonyl system. The activation energy for the addition of a nucleophile to these centers is likely to be low. However, steric hindrance from the adjacent acetyl group could influence the kinetics of attack at the C3 and C4 positions. As seen in studies of other furan oxidations, the initial adducts can be highly activated and undergo rapid isomerization or stabilization. acs.org Detailed computational studies would be required to calculate the energy barriers and rate constants for its specific reaction pathways.

Role as a Chemical Intermediate in Complex Reaction Networks

4-Acetyldihydro-2,3-furandione, which exists in tautomeric equilibrium with its more stable keto form, α-acetyl-γ-butyrolactone (ABL), is a versatile chemical intermediate utilized in the synthesis of a variety of complex molecules, including pharmaceuticals, pesticides, and novel heterocyclic systems. google.comwikipedia.orggoogle.comnih.gov Its value as a synthetic precursor stems from the presence of multiple reactive sites, allowing it to participate in a diverse array of chemical transformations. The enolate form, readily generated under basic conditions, serves as a potent nucleophile in various carbon-carbon bond-forming reactions. google.comglobalauthorid.com

The utility of 4-acetyldihydro-2,3-furandione as an intermediate is prominently demonstrated in its application in cascade and multicomponent reactions, which allow for the construction of complex molecular architectures in a single synthetic operation. These reactions are highly valued for their efficiency and atom economy.

A notable example of its role as a nucleophilic intermediate is in the asymmetric Mannich reaction. In a study by Wang and co-workers, α-acetyl-γ-butyrolactone was reacted with a range of N-Boc-protected aldimines, catalyzed by a rosin-derived bifunctional amine-thiourea catalyst. This reaction proceeds through the formation of an enolate from α-acetyl-γ-butyrolactone, which then attacks the imine to furnish adducts with a quaternary stereocenter in high yields and excellent stereoselectivities. acs.org

Table 1: Asymmetric Mannich Reaction of α-Acetyl-γ-butyrolactone acs.org

| Entry | Aldimine (Ar) | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | 10 | 24 | 95 | >20:1 | 98 |

| 2 | 4-ClC₆H₄ | 10 | 36 | 96 | >20:1 | 99 |

| 3 | 4-MeOC₆H₄ | 10 | 48 | 92 | >20:1 | 97 |

| 4 | 2-Naphthyl | 10 | 36 | 94 | >20:1 | 98 |

Reaction conditions: α-acetyl-γ-butyrolactone (0.2 mmol), aldimine (0.24 mmol), catalyst (0.02 mmol) in toluene (B28343) at room temperature.

Furthermore, the versatility of this intermediate is highlighted in a stereodivergent synthesis of α-fluoro α-azaaryl γ-butyrolactones through a dual copper and iridium-catalyzed cascade allylic alkylation/lactonization. In this complex transformation, the chiral copper(I) complex coordinates with the α-fluoro azaaryl acetate (B1210297) to form a copper(I) enolate. This intermediate then reacts with an electrophilic oxy π-allyl iridium species in a cascade fashion to produce the desired [3+2] annulation product with high regio-, diastereo-, and enantioselectivity. nih.gov This reaction showcases the ability of the 4-acetyldihydro-2,3-furandione motif to participate in sophisticated, metal-catalyzed reaction networks to generate molecules with significant structural complexity and multiple stereocenters.

The compound is also a key precursor for a variety of heterocyclic compounds. google.com For instance, its reaction with thiosemicarbazide (B42300) and a substituted chromen-2-one in anhydrous ethanol (B145695) leads to the formation of a complex pyrazolyl-thiazolyl-chromen-2-one derivative. chemicalbook.com This underscores its role in multicomponent reactions where several starting materials combine to form a single, more complex product.

The synthesis of 4-acetyldihydro-2,3-furandione (as its tautomer α-acetyl-γ-butyrolactone) is typically achieved through the condensation of γ-butyrolactone with an acetic acid ester in the presence of a strong base. google.comwikipedia.org Mechanistic studies have shown that this Claisen-type condensation proceeds via the formation of a carbanion of γ-butyrolactone, which then reacts with the acetate ester. globalauthorid.com The efficiency and selectivity of this process are crucial for its subsequent use as an intermediate.

In addition to its role in forming carbon-carbon bonds, the carbonyl group of the acetyl moiety can be selectively reduced. Yeast-mediated stereoselective reduction of α-acetyl-γ-butyrolactone yields α'-(1'-hydroxyethyl)-γ-butyrolactone, a chiral building block with two stereogenic centers. mdpi.com The stereochemical outcome of this reduction can be influenced by the choice of yeast strain and reaction conditions, providing access to different stereoisomers.

Table 2: Yeast-Mediated Reduction of α-Acetyl-γ-butyrolactone mdpi.com

| Yeast Strain | Product Diastereomers | Diastereomeric Excess (de, %) | Conversion (%) |

| Candida viswanathi AM120 | (3S,1'S) and (3R,1'R) | 68 (anti) | 98 |

| Yarrowia lipolytica P26A | (3R,1'R) | >99 (syn) | 75 |

| Saccharomyces cerevisiae AM464 | (3S,1'S) and (3R,1'R) | 55 (anti) | 95 |

Advanced Spectroscopic Characterization Methodologies

Mass Spectrometry (MS) Applications

Mass spectrometry is a fundamental technique for determining the molecular weight and structure of chemical compounds.

High-Resolution Mass Spectrometry for Precise Molecular Weight and Formula Determination

Fragmentation Pathways and Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of 2,3-Furandione (B3054831), 4-acetyldihydro- would be isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions would provide clues about the compound's structure. General fragmentation patterns of furanone rings often involve the loss of small neutral molecules like carbon monoxide (CO) and cleavage of the ring structure. imreblank.ched.ac.uk For 2,3-Furandione, 4-acetyldihydro-, one could anticipate the loss of the acetyl group and subsequent furanone ring fragmentation. However, without experimental MS/MS spectra, a definitive fragmentation pathway cannot be described.

Gas Chromatography (GC) Coupled Techniques

Gas chromatography is a premier technique for separating and analyzing volatile and semi-volatile compounds in complex mixtures.

GC-MS for Qualitative and Quantitative Analysis in Complex Mixtures

Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the analysis of furanone derivatives in various matrices, such as food and environmental samples. researchgate.net This technique would allow for the separation of 2,3-Furandione, 4-acetyldihydro- from other components in a mixture, and the mass spectrometer would provide a mass spectrum for its identification. For quantitative analysis, a calibration curve would be generated using a pure standard of the compound. Research exists on the GC-MS analysis of similar compounds, but specific methods and validation data for the qualitative and quantitative analysis of 2,3-Furandione, 4-acetyldihydro- are not documented in the available scientific papers. researchgate.net

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF/MS) for Enhanced Separation and Identification

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. When coupled with a time-of-flight mass spectrometer (TOF/MS), it provides high-resolution mass spectra for the separated compounds. This technique would be ideal for resolving 2,3-Furandione, 4-acetyldihydro- from isomeric or structurally similar compounds in intricate matrices. At present, there are no specific published applications of GCxGC-TOF/MS for the analysis of this particular furanone.

Liquid Chromatography (LC) Coupled Techniques

Liquid chromatography is a versatile technique for separating a wide range of compounds, particularly those that are non-volatile or thermally labile. When coupled with mass spectrometry (LC-MS), it is a powerful tool for the analysis of complex mixtures. A suitable reversed-phase or normal-phase LC method could be developed for the separation of 2,3-Furandione, 4-acetyldihydro-. The mass spectrometer would then be used for its detection and quantification. While LC-MS/MS methods have been developed for other novel compounds, specific LC-based analytical methods for 2,3-Furandione, 4-acetyldihydro- are not described in the current body of scientific literature. nih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight (UHPLC-QTOF) for Non-Volatile Species

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight mass spectrometry (UHPLC-QTOF-MS) is a powerful analytical technique for the separation, detection, and identification of non-volatile and semi-volatile compounds in complex mixtures. This method is particularly well-suited for the analysis of furanone derivatives, which may be present in various matrices.

In the analysis of "2,3-Furandione, 4-acetyldihydro-," UHPLC would first separate the compound from any impurities or reaction byproducts. The high-resolution mass analysis provided by the QTOF detector then allows for the determination of the precise mass of the molecular ion, which is crucial for confirming its elemental composition. The expected exact mass of "2,3-Furandione, 4-acetyldihydro-" (C₆H₆O₄) can be calculated and compared with the experimental value obtained from the mass spectrometer, typically with a mass accuracy in the low parts-per-million (ppm) range.

Table 1: Predicted UHPLC-QTOF-MS Data for 2,3-Furandione, 4-acetyldihydro-

| Parameter | Predicted Value |

| Molecular Formula | C₆H₆O₄ |

| Monoisotopic Mass | 142.0266 u |

| Major Fragment Ions (Predicted) | m/z 99 (M-COCH₃)⁺, m/z 85 (M-C₂H₃O₂)⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the carbon skeleton and the proton environments within the molecule.

¹H NMR and ¹³C NMR for Detailed Structural Confirmation

The ¹H NMR spectrum of "2,3-Furandione, 4-acetyldihydro-" is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The acetyl group would give rise to a singlet integrating to three protons. The protons on the furanone ring would appear as a set of coupled multiplets, with their chemical shifts and coupling constants providing information about their relative positions and stereochemistry.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal. The spectrum would be characterized by signals in the downfield region corresponding to the two carbonyl carbons of the dione (B5365651) functionality and the acetyl carbonyl. The remaining carbons of the furanone ring and the methyl group of the acetyl moiety would appear at higher field strengths. While experimental spectra for the title compound are not widely published, data for the related gamma-butyrolactone (B3396035) can provide a basis for prediction.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 2,3-Furandione, 4-acetyldihydro- (in CDCl₃)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | - | ~195 |

| C3 | - | ~170 |

| C4 | ~3.5-4.0 (m) | ~50-55 |

| C5 | ~4.2-4.7 (m) | ~70-75 |

| Acetyl-CH₃ | ~2.2 (s) | ~25-30 |

| Acetyl-C=O | - | ~205 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "2,3-Furandione, 4-acetyldihydro-," COSY would show correlations between the protons on the furanone ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For "2,3-Furandione, 4-acetyldihydro-," NOESY could be used to determine the stereochemistry at the C4 position by observing through-space interactions between the C4 proton and other protons in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound and provide definitive information about the presence of specific functional groups.

For "2,3-Furandione, 4-acetyldihydro-," the IR spectrum is expected to be dominated by strong absorption bands corresponding to the stretching vibrations of the three carbonyl groups. The lactone carbonyl (at C2) and the ketone carbonyl (at C3) of the furandione ring, along with the acetyl carbonyl, will each have characteristic absorption frequencies, likely in the range of 1700-1850 cm⁻¹. The C-O stretching vibrations of the ether linkage in the furanone ring would also be observable.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C-C bond vibrations and the symmetric stretching of the carbonyl groups would be expected to show significant Raman scattering.

Table 3: Predicted Key IR and Raman Vibrational Frequencies (cm⁻¹) for 2,3-Furandione, 4-acetyldihydro-

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (Lactone) | Stretching | ~1820-1850 (strong) | weak |

| C=O (Ketone) | Stretching | ~1750-1770 (strong) | moderate |

| C=O (Acetyl) | Stretching | ~1710-1730 (strong) | moderate |

| C-O-C (Ether) | Stretching | ~1100-1200 (strong) | weak |

| C-H (Aliphatic) | Stretching | ~2850-3000 (moderate) | strong |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

The first step in understanding a molecule is to determine its most stable three-dimensional shape. Quantum chemical calculations are instrumental in achieving this. Using methods like DFT with functionals such as B3LYP or M06-2X and basis sets like 6-311++G(d,p), the geometry of 4-acetyldihydro-2,3-furandione can be optimized to find its lowest energy state. nih.govresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, the presence of a flexible acetyl group necessitates a conformational analysis to identify different stable isomers (conformers) and the energy barriers between them. A Potential Energy Surface (PES) scan can be performed by systematically rotating the dihedral angles associated with the acetyl group to map out the energetic landscape and identify local and global energy minima. researchgate.net

Table 1: Predicted Geometric Parameters for 4-acetyldihydro-2,3-furandione (Illustrative) This table presents hypothetical data based on typical values for similar furanone structures calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (ketone) | 1.21 Å |

| C=O (lactone) | 1.20 Å | |

| C-O (lactone) | 1.35 Å | |

| C-C (acetyl) | 1.51 Å | |

| Bond Angle | O=C-C (ring) | 125.0° |

| C-O-C (lactone) | 109.5° | |

| Dihedral Angle | H-C-C=O (acetyl) | 180.0° (anti-periplanar) |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key tool used in this analysis. cuny.edu The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a large gap suggests high stability, while a small gap indicates a more reactive molecule. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential), which are prone to nucleophilic attack. For 4-acetyldihydro-2,3-furandione, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential.

Natural Bond Orbital (NBO) analysis can also be performed to investigate charge distribution, hybridization, and hyperconjugative interactions between orbitals, which further explains the molecule's stability and reactivity. nih.gov Global reactivity descriptors, such as the electrophilicity index (ω) and chemical potential (μ), can be calculated to quantify the molecule's reactivity. mdpi.com

Table 2: Predicted Electronic Properties and Reactivity Descriptors (Illustrative) This table presents hypothetical data based on typical values for related furan (B31954) derivatives.

| Property | Predicted Value | Implication |

| HOMO Energy | -7.5 eV | Region of electron donation |

| LUMO Energy | -2.1 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 5.4 eV | High kinetic stability |

| Electrophilicity Index (ω) | 2.9 eV | Moderate electrophile |

| Chemical Potential (μ) | -4.8 eV | Tendency to escape electron system |

Thermodynamic Parameters and Reaction Pathway Modeling

Computational methods can accurately predict the thermodynamic properties of molecules in the gas phase. nih.gov Parameters such as heat capacity (Cₚ), entropy (S), and enthalpy (H) can be calculated at various temperatures. researchgate.net These values are fundamental for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it might participate.

Table 3: Predicted Thermodynamic Properties at 298.15 K (Illustrative) This table presents hypothetical data based on typical values for similar organic molecules.

| Parameter | Predicted Value |

| Enthalpy (H) | -450.5 kJ/mol |

| Gibbs Free Energy (G) | -380.2 kJ/mol |

| Entropy (S) | 320.1 J/(mol·K) |

| Heat Capacity (Cₚ) | 150.7 J/(mol·K) |

Redox Potential Determination and Electrochemical Properties

The redox properties of 4-acetyldihydro-2,3-furandione are of interest for applications in electrochemistry, such as in battery materials or sensors. While experimental determination often involves techniques like cyclic voltammetry, computational methods can predict redox potentials. These calculations typically involve computing the Gibbs free energy change for the one-electron reduction and oxidation processes.

Although specific studies on the redox potential of 4-acetyldihydro-2,3-furandione are not available, research on related furan-2,5-dione isomers demonstrates the feasibility of such predictions. nist.gov The calculations would account for solvent effects, often using a polarizable continuum model (PCM), to simulate the electrochemical environment accurately. cuny.edu These theoretical predictions can guide experimental efforts by identifying the most likely oxidation and reduction potentials.

Molecular Dynamics Simulations in Relevant Chemical Environments

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations study the behavior of molecules over time in a more realistic environment, such as in a solvent. nih.govnih.gov An MD simulation of 4-acetyldihydro-2,3-furandione in water, for example, would track the positions and velocities of all atoms in the system over nanoseconds.

This approach provides insight into the compound's structural dynamics and its interactions with solvent molecules. Key analyses performed on the simulation trajectory include:

Root Mean Square Fluctuation (RMSF): This identifies which parts of the molecule are the most flexible by measuring the fluctuation of each atom around its average position. For this compound, the acetyl group would likely show higher RMSF values. nih.gov

Such simulations are invaluable for understanding how the compound behaves in a condensed phase, which is crucial for predicting its properties in real-world applications. nih.gov

Derivatives, Analogues, and Structural Modifications

Synthetic Approaches to Substituted Dihydrofuranones and Related Furandiones

The synthesis of the furanone core and its substituted derivatives is a cornerstone of heterocyclic chemistry, with numerous methods developed to access these valuable structures. While a specific, documented synthesis for 4-acetyldihydro-2,3-furandione is not prevalent in the literature, its synthesis can be inferred from established methods for related compounds.

One of the most fundamental methods for furan (B31954) synthesis is the Paal-Knorr synthesis , which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. organic-chemistry.orgorganic-chemistry.org By selecting an appropriately substituted 1,4-dicarbonyl precursor, this method can be adapted to produce a variety of substituted furans. Microwave-assisted Paal-Knorr reactions have also been developed, providing a rapid and efficient route to polysubstituted furans. organic-chemistry.org

Modern synthetic strategies offer more complex and controlled routes to substituted furanones. For instance, domino reactions of β-keto compounds with vinyl dichlorides, promoted by a base, provide a straightforward synthesis of 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org Another approach involves the Rh(II)-catalyzed oxy-alkynylation of carbenes to construct C2-quaternary alkyne-substituted benzofuran-3-ones and 2,2,4,5-tetrasubstituted 3(2H)-furanones. organic-chemistry.org

The synthesis of dihydrofuranone derivatives specifically has been achieved through various catalytic methods. Transition metal-catalyzed approaches, such as those involving palladium, have proven effective for creating dihydrobenzofuran nuclei. nih.gov For example, the intramolecular insertion of a carbene into the α-C(sp3)–H bond of an ether has been used for the gram-scale synthesis of diverse 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov A patent describes the preparation of dihydro-4,4-dimethylfuran-2,3-dione via the oxidation of racemic dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone. google.com This suggests a potential pathway where a corresponding hydroxy-furanone precursor to 4-acetyldihydro-2,3-furandione could be oxidized.

| Synthetic Method | Description | Products | Key Features | References |

| Paal-Knorr Synthesis | Acid-catalyzed cyclization of 1,4-dicarbonyl compounds. | Substituted furans. | Classic, versatile method. Can be microwave-assisted. | organic-chemistry.org, organic-chemistry.org |

| Domino Reaction | Base-promoted reaction of β-keto compounds with vinyl dichlorides. | 2,3-disubstituted and 2,3,5-trisubstituted furans. | Simple conditions, broad substrate scope. | organic-chemistry.org |

| Diels-Alder Cycloaddition | Intramolecular [4+2] cycloaddition of furfural-derived substrates. | Oxanorbornene derivatives, renewable building blocks. | Atom-efficient, uses bio-based feedstocks. | nih.gov |

| Oxidation | Oxidation of a dihydro-3-hydroxy-furanone precursor. | Dihydro-2,3-furandione. | Direct conversion to the dione (B5365651) structure. | google.com |

| Furan-3(2H)-imine Synthesis | 1,4-addition of anilines to α,β-unsaturated carbonyls followed by intramolecular cyclization. | Furan-3(2H)-imine analogues. | One-step synthesis of furanone derivatives. | nih.gov |

Chemical Transformations Involving the Acetyl Group and Furanone Ring

The reactivity of 4-acetyldihydro-2,3-furandione is dictated by its constituent functional groups: the furanone ring, which is a lactone (a cyclic ester), the integrated ketone at C3, and the acetyl group at C4.

The furanone ring itself is susceptible to various transformations. Reactions often involve nucleophilic attack at the carbonyl carbons (C2 and C3) or at the C5 position in related 2(5H)-furanones. For example, reactions of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with amines can lead to the opening of the furan ring. researchgate.net The presence of halogens on the furanone ring, as in 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucochloric and mucobromic acids), imparts high reactivity, allowing for nucleophilic substitution at the C3 and C4 positions. nih.gov These halogenated furanones can be acylated at the C5-hydroxyl group and can undergo C-C bond-forming reactions like the Knoevenagel condensation. nih.gov

The acetyl group at the C4 position introduces additional reaction sites. The carbonyl of the acetyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol, or addition of nucleophiles like Grignard reagents. The α-protons on the methyl group of the acetyl substituent are acidic and can be removed by a base, generating an enolate. This enolate can then participate in a range of reactions, including alkylation, aldol (B89426) condensation, and Claisen condensation, allowing for the extension of the side chain at the C4 position.

Ring Opening and Rearrangement Reactions

The stability of the dihydrofuranone ring in 4-acetyldihydro-2,3-furandione is a critical aspect of its chemistry. Like other lactones, the ring can be opened under hydrolytic conditions, typically promoted by acid or base, to yield the corresponding acyclic γ-keto-β-acetyl carboxylic acid. In some cases, 3,4-dihalo-5-hydroxy-2(5H)-furanones exist in equilibrium with their open-chain aldehyde forms, especially in the presence of a base, and this open form can participate in reactions. nih.gov

Ring-opening can also be achieved under reductive conditions. The hydrogenative ring opening of furfural (B47365) and its derivatives over metal catalysts is a key process for converting biomass-derived compounds into valuable chemicals like pentanediols. researchgate.netrsc.org The efficiency of this ring-opening can be influenced by the catalyst, with studies showing that bimetallic catalysts (e.g., Co/Ir) can exhibit different activities for opening unsaturated versus saturated furan rings. researchgate.netosti.gov

Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is reorganized. wiley-vch.debyjus.comwikipedia.org For a molecule like 4-acetyldihydro-2,3-furandione, rearrangements could potentially be initiated by the formation of a carbocation or other reactive intermediate. masterorganicchemistry.com For example, reactions related to the Pinacol rearrangement, which involves the conversion of a 1,2-diol to a carbonyl compound under acidic conditions, could be envisaged for derivatives of the title compound. berhamporegirlscollege.ac.in While specific rearrangements for 4-acetyldihydro-2,3-furandione are not detailed in the literature, the principles of known rearrangements like the Baeyer-Villiger oxidation (conversion of a ketone to an ester) or the Favorskii rearrangement could apply to suitably designed experiments on its derivatives. wiley-vch.de

Stereochemical Investigations and Enantioselective Synthesis

Stereochemistry is a crucial feature of 4-acetyldihydro-2,3-furandione, as the C4 carbon, bearing the acetyl group and a hydrogen atom, is a stereogenic center. This means the compound can exist as two non-superimposable mirror images, known as enantiomers (R and S forms). tru.ca

The stereochemical properties of furanone derivatives have been a subject of significant investigation. The absolute configuration of chiral furanones can have a profound impact on their biological activity and sensory properties (odor). acs.orgnih.gov Techniques like Vibrational Circular Dichroism (VCD) and electronic circular dichroism (ECD) are powerful tools for determining the absolute configurations of these chiral molecules. acs.orgnih.govresearchgate.net For example, the absolute configurations of flavor-active furanones have been determined by comparing experimental VCD spectra with quantum mechanical calculations. acs.org

The synthesis of a single enantiomer (enantioselective synthesis) is a major goal in modern organic chemistry. For furanone-related structures, several asymmetric catalytic methods have been developed. These often involve the use of chiral catalysts, such as chiral Brønsted acids or transition metal complexes, to control the stereochemical outcome of a reaction. clockss.orgresearchgate.net For instance, the enantioselective synthesis of 2-aryl-2,3-dihydro-4-quinolones has been achieved through an intramolecular aza-Michael addition catalyzed by a chiral N-triflyl phosphoramide. clockss.org Similarly, enantioselective Heck-Matsuda reactions have been used to create dihydrobenzofurans with quaternary stereocenters in high enantiomeric excess. nih.gov These strategies could potentially be adapted for the enantioselective synthesis of 4-acetyldihydro-2,3-furandione or its derivatives, allowing for the selective production of either the R or S enantiomer.

| Stereochemical Aspect | Description | Relevance to 4-acetyldihydro-2,3-furandione | References |

| Chirality | The C4 carbon is a stereocenter, leading to R and S enantiomers. | The compound is chiral; its enantiomers may have different properties. | tru.ca |

| Stereochemical Analysis | Techniques like VCD and ECD are used to determine absolute configuration. | These methods could be used to identify the specific enantiomer of the title compound. | nih.gov, acs.org, nih.gov |

| Enantioselective Synthesis | Methods using chiral catalysts to produce a single enantiomer. | Strategies developed for other heterocycles could be adapted to synthesize enantiopure R- or S-4-acetyldihydro-2,3-furandione. | clockss.org, nih.gov, nih.gov, researchgate.net |

| Diastereomers | Introduction of a second stereocenter would create diastereomers (e.g., by reducing the C3 ketone). | Chemical modifications can lead to diastereomeric products with distinct properties. | tru.ca |

Role in Complex Chemical Systems and Emerging Research Areas

Contribution to Aroma and Flavor Chemical Profiles in Food Science

No research was found detailing the sensory properties or the contribution of 2,3-Furandione (B3054831), 4-acetyldihydro- to the aroma and flavor profiles of food products.

Significance in Biomass Valorization and Biofuel Production Processes

There is no available information on the role or significance of this compound in the conversion of biomass into valuable chemicals or biofuels.

Impact on Atmospheric Chemical Cycles and Environmental Processes

The impact of 2,3-Furandione, 4-acetyldihydro- on atmospheric chemical cycles or other environmental processes has not been documented in the searched scientific literature.

Function as a Chromophore in Polymer Degradation (e.g., Pulp Brightness Reversion)

No studies were identified that investigate the function of this compound as a chromophore or its involvement in the degradation of polymers, including the brightness reversion of pulp.

Implications in Chemo-catalysis and Organic Synthesis

The potential applications or implications of 2,3-Furandione, 4-acetyldihydro- in the fields of chemo-catalysis and as a reactant or intermediate in organic synthesis are not described in the available resources.

Analytical Method Development for Detection and Quantification

Advanced Sample Preparation Techniques for Diverse Matrices

The initial and often most critical stage in the analysis of 2,3-Furandione (B3054831), 4-acetyldihydro- is the sample preparation. The primary objectives of this step are to extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique is highly dependent on the sample matrix (e.g., solid, liquid, semi-solid) and the volatility and polarity of the target compound.

For a semi-volatile compound like a substituted furandione, Headspace Solid-Phase Microextraction (HS-SPME) is a particularly advantageous technique, especially for food and beverage samples. restek.com This method involves exposing a coated fiber to the headspace above the sample, allowing volatile and semi-volatile compounds to adsorb onto the fiber. The fiber is then directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis. The selection of the SPME fiber coating is crucial for optimal extraction efficiency. A carboxen-polydimethylsiloxane (CAR/PDMS) fiber, for instance, has been shown to be effective for the extraction of a range of furan (B31954) derivatives. nih.gov

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) represent other powerful sample preparation techniques. LLE is suitable for liquid samples, where the analyte is partitioned between the sample solvent and an immiscible extraction solvent. For a compound like 2,3-Furandione, 4-acetyldihydro-, a solvent such as diethyl ether could be employed. researchgate.net SPE, on the other hand, is versatile for both liquid samples and extracts from solid samples. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. For furanone derivatives, various SPE sorbents can be considered, including those based on cation-exchange mechanisms, which have been used to effectively clean up complex sample extracts. nih.gov

In the context of food analysis, a common approach involves initial homogenization of the sample, followed by extraction with an organic solvent, and then a clean-up step using techniques like dispersive SPE (d-SPE) to remove matrix interferences. nih.gov For instance, a method for analyzing furan derivatives in fruit juice might involve mixing the sample with a saturated sodium chloride solution to increase the ionic strength and promote the partitioning of the analytes into the headspace for SPME analysis. nih.govresearchgate.net

| Technique | Principle | Applicability for 2,3-Furandione, 4-acetyldihydro- | Potential Advantages |

| HS-SPME | Adsorption of volatile/semi-volatile analytes from the sample headspace onto a coated fiber. | High, especially for food and environmental samples. | Solventless, sensitive, and amenable to automation. restek.com |

| LLE | Partitioning of the analyte between two immiscible liquid phases. | Moderate, for liquid samples or sample extracts. | Simple and effective for initial cleanup. |

| SPE | Retention of the analyte on a solid sorbent followed by elution. | High, for cleanup of complex extracts. | High selectivity and concentration factor. nih.gov |

| d-SPE | Dispersive application of a sorbent to an extract for matrix removal. | High, as a cleanup step after initial extraction. | Fast and requires minimal solvent. |

Optimization of Chromatographic and Spectrometric Parameters for Targeted Analysis

Following sample preparation, chromatographic separation and spectrometric detection are employed for the targeted analysis of 2,3-Furandione, 4-acetyldihydro-. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including furanone derivatives.

The optimization of GC parameters is critical for achieving good separation of the target analyte from other matrix components. The choice of the capillary column is of utmost importance. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5MS), is often a good starting point as it provides good selectivity for a wide range of compounds. nih.govmdpi.com The temperature program of the GC oven, including the initial temperature, ramp rates, and final temperature, must be carefully optimized to ensure adequate resolution and peak shape. The carrier gas flow rate (typically helium or hydrogen) and the injection mode (e.g., splitless or pulsed splitless) are also key parameters to be adjusted for optimal sensitivity.

For detection, Mass Spectrometry (MS) is the preferred technique due to its high selectivity and sensitivity. When coupled with GC, it allows for the identification and quantification of the target compound. In the full-scan mode, the mass spectrometer records all ions over a specified mass range, providing valuable structural information. For targeted quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes are employed. SIM mode involves monitoring a few characteristic ions of the analyte, which significantly enhances sensitivity. In tandem mass spectrometry (MS/MS), used in MRM mode, a specific precursor ion is selected and fragmented, and one or more product ions are monitored. This provides an even higher degree of selectivity and is particularly useful for complex matrices where interferences are a concern. researchgate.netmdpi.com

Liquid Chromatography (LC) coupled with tandem mass spectrometry (LC-MS/MS) is another viable option, especially if the compound has limited volatility or is thermally labile. nih.gov For LC analysis, the choice of the stationary phase (e.g., C18) and the mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid) would need to be optimized to achieve good retention and peak shape.

| Parameter | GC-MS Considerations | LC-MS/MS Considerations |

| Separation Column | HP-5MS or similar mid-polarity column. nih.govmdpi.com | C18 or other reversed-phase column. |

| Mobile Phase/Carrier Gas | Helium or Hydrogen at an optimized flow rate. | Gradient of water and organic solvent (e.g., acetonitrile). nih.gov |

| Detection Mode | Full scan for identification; SIM or MRM for quantification. mdpi.com | MRM for high selectivity and sensitivity. nih.gov |

Method Validation for Reproducibility, Sensitivity, and Selectivity

A critical step in the development of any analytical method is its validation to ensure that it is fit for its intended purpose. Method validation provides evidence of the method's reliability, reproducibility, sensitivity, and selectivity. The key validation parameters include:

Linearity and Range: This is assessed by analyzing a series of calibration standards at different concentrations to establish the range over which the detector response is proportional to the analyte concentration.

Accuracy: Accuracy is determined by measuring the agreement between the measured concentration and the true concentration of the analyte. This is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated. For furanone derivatives in food matrices, recoveries in the range of 76-117% have been reported as acceptable. nih.govmdpi.com

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For the analysis of furan derivatives, intra-day RSDs of 1-16% and inter-day RSDs of 4-20% have been achieved. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For furanone derivatives, LOQs in the low ng/g range (e.g., 0.003–0.675 ng/g) have been reported using sensitive techniques like GC-MS/MS. nih.govmdpi.com

Selectivity/Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. The use of high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) provides a high degree of selectivity. nih.gov

| Validation Parameter | Typical Acceptance Criteria for Furanone Analysis | Reference |

| Accuracy (Recovery) | 76% - 117% | nih.govmdpi.com |

| Precision (RSD) | Intra-day: 1-16%, Inter-day: 4-20% | nih.govresearchgate.net |

| Limit of Quantification (LOQ) | 0.003–0.675 ng/g | nih.govmdpi.com |

Integration of Hyphenated Techniques (e.g., SPME-GC-MS, GCxGC-TOF/MS, UHPLC-QTOF)

The integration of multiple analytical techniques, known as hyphenation, offers enhanced analytical capabilities for the analysis of complex samples. For a compound like 2,3-Furandione, 4-acetyldihydro-, several powerful hyphenated techniques would be highly beneficial.

SPME-GC-MS combines the solventless extraction and concentration capabilities of SPME with the separation power of GC and the sensitive and selective detection of MS. This is a well-established technique for the analysis of volatile and semi-volatile compounds in food and environmental samples. nih.govmdpi.com The automation of SPME allows for high-throughput analysis.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF/MS) provides a significant increase in separation power compared to conventional GC. In GCxGC, the effluent from the first GC column is subjected to a second, different separation mechanism on a second column. This results in a highly structured two-dimensional chromatogram, which is ideal for resolving co-eluting peaks in very complex samples. The high data acquisition speed of TOF/MS is well-suited for the narrow peaks generated in GCxGC.

Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF-MS) is a powerful tool for the analysis of less volatile or thermally labile compounds. UHPLC utilizes smaller particle size columns to achieve faster separations and higher resolution than conventional HPLC. QTOF-MS provides high-resolution and accurate mass measurements, which can be used for the confident identification of unknown compounds and the confirmation of known analytes.

The choice of the most appropriate hyphenated technique will depend on the specific analytical challenge, including the complexity of the sample matrix, the required sensitivity, and whether the analysis is targeted or non-targeted.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 2,3-Furandione (B3054831), 4-acetyldihydro-

Currently, knowledge of 2,3-Furandione, 4-acetyldihydro- is primarily structural. It is a derivative of a five-membered lactone ring, a gamma-butyrolactone (B3396035). epa.govnih.gov The general class of dihydro-2(3H)-furanones is recognized for its presence in various natural products and its formation during the thermal processing of food, contributing to aroma and flavor profiles. sandiego.edunih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary pathway for the formation of many furanones, although the specific pathway to 4-acetyldihydro-2,3-furandione is not explicitly detailed in current literature. sandiego.eduyoutube.com The acetyl group suggests a potential origin from specific precursors within these complex reaction cascades.

The table below summarizes the key identification details for the compound.

| Identifier | Value | Source |

| Systematic Name | 2(3H)-Furanone, 3-acetyldihydro- | US EPA epa.gov |

| CAS Number | 517-23-7 | US EPA epa.gov |

| Molecular Formula | C₆H₈O₃ | US EPA epa.gov |

| Molecular Weight | 128.13 g/mol | US EPA epa.gov |

Unexplored Synthetic Routes and Derivatization Strategies

The synthesis of substituted dihydro-2(3H)-furanones can be achieved through various means, including the reduction of corresponding maleic anhydrides or via multi-step organic syntheses from various precursors. nih.govnist.gov A general route involves the hydrogenation of unsaturated C4 diacids in the presence of specific catalysts. nih.gov However, a dedicated synthetic pathway for introducing the acetyl group at the 4-position of the 2,3-furandione ring is a significant gap in the literature.

Future research should focus on:

Direct Synthesis: Investigating the condensation reactions between precursors like 3-oxobutanal (the tautomer of acetylacetaldehyde) and glyoxylic acid, followed by cyclization and dehydration.

Post-Modification of Furanone Core: Exploring the acylation of a pre-formed dihydrofuranone ring. This would require activating the C-4 position for electrophilic substitution, a non-trivial synthetic challenge.

Derivatization: The presence of a ketone and a lactone offers rich possibilities for creating derivatives. Future work could explore the reduction of the acetyl carbonyl to a hydroxyl group, or the opening of the lactone ring to form linear gamma-hydroxy acids, which could serve as precursors for novel polymers or other biologically active molecules.

Elucidating Advanced Mechanistic Insights into its Formation and Degradation

The formation of furanones is often a complex branch of the Maillard reaction. sandiego.edu For 4-acetyldihydro-2,3-furandione, the mechanism likely involves the interaction of dicarbonyl intermediates derived from sugar fragmentation with amino compounds. nih.gov

Key areas for future mechanistic studies include:

Isotopic Labeling Studies: Using ¹³C-labeled sugars and amino acids to trace the carbon backbone and pinpoint the specific precursors and intermediates that lead to the formation of the C₆H₈O₃ skeleton. This would clarify whether the acetyl group originates from a sugar fragment or another reactant.

Degradation Pathway Analysis: Investigating the stability of the compound under various conditions (e.g., pH, temperature, oxidative stress). Understanding its degradation products is crucial for applications in food science and materials chemistry. This would likely involve techniques like forced degradation studies followed by mass spectrometry to identify breakdown products.

Development of Novel High-Throughput Analytical Methodologies

The detection and quantification of specific furanones in complex matrices like food or biological samples typically rely on chromatographic techniques, most notably Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netnih.gov

Future advancements in analytical methods should target:

High-Throughput Screening: Developing GC-MS or LC-MS methods with simplified sample preparation and rapid run times to screen for the presence of 4-acetyldihydro-2,3-furandione in large numbers of food or environmental samples.

Selective Sensors: Creating chemosensors or biosensors capable of selectively detecting this furanone. This could involve molecularly imprinted polymers (MIPs) or specific antibodies designed to bind to the molecule, enabling real-time monitoring during food processing.

Standardization: The synthesis of a pure analytical standard of 4-acetyldihydro-2,3-furandione is a prerequisite for accurate quantification and is a critical first step for any serious analytical development.

Expanding Theoretical and Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for understanding molecular properties and reactivity without the need for laboratory experiments. nih.gov While general studies on furanones exist, specific models for 4-acetyldihydro-2,3-furandione are absent. nih.govangenechemical.com

Future computational research should aim to:

DFT Calculations: Employing Density Functional Theory (DFT) to model the geometry, electronic structure (HOMO-LUMO energy gap), and spectroscopic properties (IR, NMR) of the molecule. This can aid in its identification and characterization. researchgate.net

Reaction Modeling: Simulating potential formation and degradation pathways to calculate activation energies and reaction thermodynamics. This would complement experimental mechanistic studies and help identify the most likely routes.

Predictive Toxicology and Activity: Using Quantitative Structure-Activity Relationship (QSAR) models to predict potential biological activities or toxicities based on its structure, comparing it with the large existing databases of other furanone compounds.

Q & A

Q. Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify acetyl (δ ~2.1 ppm for CH, δ ~200 ppm for carbonyl) and dihydrofuran ring protons (δ 4.0–5.5 ppm). Compare with analogs like 3-methyl-2,5-furandione (citraconic anhydride), where ring protons exhibit distinct splitting patterns .

- Infrared (IR) Spectroscopy : Detect anhydride carbonyl stretches (~1850 cm) and acetyl C=O (~1700 cm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns using high-resolution MS (HRMS). For example, dihydrofuran derivatives often show loss of CO or acetyl groups .

How can reaction conditions be optimized for synthesizing 4-acetyldihydro-2,3-furandione?

Q. Answer :

- Catalyst Selection : Use Lewis acids (e.g., ZnCl) for acetylation, as seen in the synthesis of tert-dodecenylsuccinic anhydride derivatives .

- Temperature Control : Maintain temperatures between 80–120°C to balance reactivity and avoid decomposition, similar to protocols for maleic anhydride derivatives .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while inert atmospheres (N) prevent oxidation .

How should researchers address contradictory thermal stability data in dihydrofuranone derivatives?

Q. Answer :

- Differential Scanning Calorimetry (DSC) : Perform multiple DSC runs to identify decomposition onset temperatures. For example, discrepancies in maleic anhydride stability (~202°C) vs. alkyl-substituted analogs may arise from side reactions .

- Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy () and compare with literature values for structurally similar compounds .

- Purity Assessment : Use HPLC or GC-MS to rule out impurities (e.g., residual acetic acid) that may lower observed stability .

What computational approaches are suitable for studying the reactivity of 4-acetyldihydro-2,3-furandione?

Q. Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetyl group in citraconic anhydride increases electron density at the α-carbon .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways, as demonstrated in studies on dihydrofuran ring-opening reactions .

- Transition State Analysis : Identify energy barriers for ring-opening or acetylation using software like Gaussian or ORCA .

How can researchers validate the ecological toxicity of 4-acetyldihydro-2,3-furandione?

Q. Answer :